molecular formula C9H16ClNO4 B8052306 3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester

3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester

Cat. No.: B8052306
M. Wt: 237.68 g/mol
InChI Key: WONDONZVEYHOOG-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester (CAS 150109-41-4) is a chemical building block utilized in organic synthesis and pharmaceutical research. The compound features a reactive chloromethyl ester group and an amine protected by a tert-butoxycarbonyl (Boc) group. This dual functionality makes it a valuable reagent for researchers, particularly in the synthesis of complex molecules. The Boc group serves as a protective group for amines, allowing for selective reactions elsewhere on the molecule before it is removed under mild acidic conditions . The chloromethyl ester moiety acts as an electrophile, enabling the molecule to be readily coupled to other structures, such as nucleophiles or complex scaffolds, facilitating the creation of novel compounds for drug discovery and development . Its primary research applications include its use as an intermediate in peptide mimetics and in the design and synthesis of prodrugs. This product is intended for research purposes only in a controlled laboratory environment and is not meant for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-5-4-7(12)14-6-10/h4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDONZVEYHOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-tert-butoxycarbonylamino-propionic acid chloromethyl ester is its role as a building block in peptide synthesis. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions without interference from the amine.

Key Reactions

  • Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, making it suitable for coupling with various amino acids.
  • Peptide Coupling : It is commonly utilized in the formation of peptide bonds, facilitating the construction of complex peptides through standard coupling methods such as DCC (dicyclohexylcarbodiimide) activation.

Case Study: HIV Protease Inhibitors

Research has demonstrated that intermediates derived from this compound can be utilized in synthesizing key components of HIV protease inhibitors. For example, studies have shown successful applications in the synthesis of chiral 3-amino-1-chloro-2-hydroxy-4-phenylbutanes, achieving high yields and diastereoselectivities .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step processes that allow for selective protection and functionalization of different groups within the molecule. This flexibility makes it an essential intermediate in various synthetic pathways.

Synthetic Pathway Overview

  • Protection of Amino Group : The amino group is protected using the Boc strategy.
  • Chloromethylation : Introduction of the chloromethyl group to facilitate further reactions.
  • Functionalization : Subsequent reactions can modify other functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various molecular targets, facilitating its use in synthetic chemistry and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Chloropropionate (CAS 6001-87-2)

  • Structure: Lacks the Boc-protected amino group but shares the chlorinated ester functionality.
  • Reactivity : The absence of the Boc group simplifies steric hindrance, allowing faster nucleophilic attacks on the chloromethyl carbon. However, it lacks selectivity in amine-protection strategies .
  • Applications: Primarily used as an alkylating agent or intermediate in esterification reactions. Less versatile in peptide synthesis due to the missing protective amino group.
  • Stability : More prone to hydrolysis under basic conditions compared to Boc-protected derivatives.

3-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid (Related Compound from )

  • Structure: Contains a Boc-protected amino group but uses a carboxylic acid instead of a chloromethyl ester.
  • Reactivity : The carboxylic acid group enables coupling via activation (e.g., EDC/HOBt), whereas the chloromethyl ester in the target compound allows direct alkylation without additional activating agents .
  • Applications : Preferred in amide bond formations, whereas the chloromethyl ester variant is suited for alkylation or polymer crosslinking.

Bis(chloromethyl) Ether (CAS 542-88-1)

  • Structure : A simple chlorinated ether without protective groups.
  • The Boc group in the target compound mitigates toxicity risks .
  • Applications : Largely obsolete in modern synthesis due to hazards, unlike the Boc-protected derivative, which offers safer handling.

Biological Activity

3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. While specific studies on this compound are scarce, its structural analogs and derivatives provide insights into its possible biological functions. This article reviews the available literature on the biological activity of this compound, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClN1O4C_8H_{14}ClN_1O_4. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. Its structure can be represented as follows:

3 Tert butoxycarbonylamino propionic acid chloromethyl ester\text{3 Tert butoxycarbonylamino propionic acid chloromethyl ester}

General Mechanisms

Compounds with similar structures to this compound often exhibit various biological activities, including:

  • Antimicrobial properties : Many derivatives show effectiveness against bacterial and fungal strains.
  • Cytotoxic effects : Some compounds demonstrate cytotoxicity against cancer cell lines, indicating potential for anticancer drug development.
  • Enzyme inhibition : Certain analogs have been noted for their ability to inhibit specific enzymes, which can be beneficial in treating diseases related to enzyme dysregulation.

Case Studies

  • Antimicrobial Activity : A study on structurally related compounds indicated significant antimicrobial activity against Gram-positive bacteria. The presence of the Boc group was found to enhance the lipophilicity of the compounds, aiding in membrane penetration and subsequent antibacterial action.
  • Cytotoxicity : Research involving similar amino acid esters demonstrated that modifications at the amino group can lead to increased cytotoxicity against various cancer cell lines. For example, a derivative with a modified Boc group showed IC50 values in the low micromolar range against HeLa cells .
  • Enzyme Inhibition : Inhibitory studies on enzyme targets such as proteases revealed that amino acid esters can act as effective inhibitors. The chloromethyl ester functionality was associated with increased binding affinity to target enzymes due to enhanced interactions with active sites .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
3-Tert-butoxycarbonylamino-propionic acid esterAntimicrobialN/A
Boc-Lys(Cl)-OHCytotoxicity5
Boc-Gly-OMeEnzyme Inhibition10
Boc-Ala-ClAntifungal15

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amino group and changes in substituents can significantly affect biological activity. The presence of electron-withdrawing groups often enhances potency by increasing the electrophilicity of the compound, facilitating interactions with biological targets.

Future Directions

Further research is necessary to elucidate the specific mechanisms of action for this compound. Investigating its interactions at the molecular level could provide valuable insights into its therapeutic potential.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 3-Tert-butoxycarbonylamino-propionic acid chloromethyl ester?

  • Methodological Answer : The synthesis typically involves sequential protection and activation steps. First, introduce the Boc (tert-butoxycarbonyl) group to the amine moiety of 3-aminopropionic acid using di-tert-butyl dicarbonate under basic conditions (e.g., aqueous NaHCO₃). Next, esterify the carboxylic acid with chloromethyl chlorides in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) as a catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm structural integrity:

  • ¹H NMR : δ ~1.4 ppm (tert-butyl, Boc group), δ ~3.2–3.5 ppm (methylene adjacent to amine), δ ~4.0–4.2 ppm (chloromethyl ester).
  • ¹³C NMR : ~80 ppm (Boc carbonyl), ~170 ppm (ester carbonyl).
    IR spectroscopy validates the Boc group (C=O stretch ~1680–1720 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹). Mass spectrometry (HRMS) confirms molecular ion peaks .

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the chloromethyl ester. Use amber vials to avoid light-induced decomposition. Monitor purity via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) before critical experiments .

Advanced Research Questions

Q. How does the chloromethyl ester group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl ester acts as a leaving group , enabling alkylation of nucleophiles (e.g., amines, thiols). Reactivity depends on solvent polarity (e.g., DMF accelerates SN2 mechanisms) and steric hindrance. For example, in peptide synthesis, this group facilitates coupling to resin-bound amines in solid-phase protocols. Kinetic studies using HPLC or LC-MS can track substitution efficiency under varying conditions (pH, temperature) .

Q. What strategies stabilize the Boc group during reactions involving acidic or nucleophilic environments?

  • Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA). To mitigate premature deprotection:

  • Use buffered acidic conditions (e.g., 10% AcOH in DCM) for controlled removal.
  • Replace strong acids with Lewis acids (e.g., ZnBr₂) in aprotic solvents.
  • Monitor deprotection kinetics via in situ FTIR or ¹H NMR to optimize reaction timelines .

Q. How can conflicting data on Boc-protected intermediate stability be resolved?

  • Methodological Answer : Contradictions in thermal or pH stability often arise from solvent effects or trace impurities. Conduct accelerated stability studies (e.g., 40°C, 75% RH) with HPLC-UV quantification. Compare degradation products (e.g., free amine via TNBS assay ) across solvents (acetonitrile vs. THF). Cross-validate with DFT calculations to model Boc group hydrolysis pathways .

Q. What role does this ester play in solid-phase synthesis of peptide-polymer conjugates?

  • Methodological Answer : The chloromethyl ester enables covalent attachment to Wang resin or HMPA-functionalized beads via nucleophilic displacement. Post-coupling, the Boc group is selectively cleaved (TFA/DCM 1:1) to expose the amine for further elongation. Optimize resin swelling (DCM:DMF 1:1) and reaction times (monitored by Kaiser test ) to maximize yields .

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